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Introduction
HMPL-689 is a novel, potent, and highly selective oral inhibitor of the delta isoform of

phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ signaling pathway is a critical regulator of B-cell

receptor (BCR) signaling and is frequently hyperactivated in B-cell malignancies, playing a

crucial role in the proliferation, survival, and trafficking of malignant B-cells.[1][2][3] Inhibition of

PI3Kδ by HMPL-689 presents a promising therapeutic strategy for various B-cell lymphomas.

Preclinical evaluation of HMPL-689 in robust xenograft models is a critical step in its

development. These application notes provide detailed protocols for assessing the in vivo

efficacy of HMPL-689 in subcutaneous xenograft models of B-cell lymphoma.

Signaling Pathway of HMPL-689
HMPL-689 targets the PI3Kδ enzyme, a key component of the BCR signaling pathway. Upon

antigen binding to the BCR, a cascade of downstream signaling events is initiated, leading to

the activation of PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol (4,5)-

bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts

as a second messenger, recruiting and activating downstream effectors such as Akt and

Bruton's tyrosine kinase (BTK). The activation of these downstream pathways ultimately

promotes cell proliferation, survival, and differentiation. By selectively inhibiting PI3Kδ, HMPL-
689 blocks the production of PIP3, thereby inhibiting downstream signaling and inducing

apoptosis in malignant B-cells.
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Diagram 1: HMPL-689 Mechanism of Action in the PI3Kδ Signaling Pathway.

Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol
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This protocol describes the establishment of a subcutaneous B-cell lymphoma xenograft model

using a suitable cell line and the subsequent evaluation of HMPL-689 efficacy.

Materials:

Cell Lines: Human B-cell lymphoma cell lines such as Raji (Burkitt's lymphoma), Daudi

(Burkitt's lymphoma), Maver-1 (mantle cell lymphoma), or Mino (mantle cell lymphoma).

Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).

Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Hank's

Balanced Salt Solution (HBSS), Matrigel (optional), HMPL-689, vehicle for HMPL-689 (e.g.,

0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water).

Equipment: Cell culture flasks, centrifuges, hemocytometer, sterile syringes and needles (27-

30G), calipers, animal balance.

Procedure:

Cell Culture: Culture B-cell lymphoma cells in RPMI-1640 supplemented with 10% FBS and

1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Cell Preparation for Injection: Harvest cells during the logarithmic growth phase. Wash the

cells twice with sterile, serum-free HBSS. Resuspend the cells in HBSS (or a 1:1 mixture of

HBSS and Matrigel) at a concentration of 5-10 x 10^7 cells/mL.

Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell

suspension (containing 5-10 x 10^6 cells) into the right flank of each mouse.

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable,

measure the tumor dimensions (length and width) with calipers 2-3 times per week.

Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

Randomization and Treatment Initiation: When the mean tumor volume reaches

approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10

mice per group).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1192938?utm_src=pdf-body
https://www.benchchem.com/product/b1192938?utm_src=pdf-body
https://www.benchchem.com/product/b1192938?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HMPL-689 Administration: Prepare a fresh formulation of HMPL-689 in the vehicle at the

desired concentration. Based on clinical data showing a recommended phase 2 dose of 30

mg once daily, a starting dose of 10-30 mg/kg for preclinical models can be considered,

administered orally via gavage once daily.[4] The control group should receive the vehicle

alone.

Efficacy Assessment:

Tumor Volume: Continue to measure tumor volume 2-3 times per week.

Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as

an indicator of toxicity.

Survival: Monitor the mice daily for signs of distress and euthanize them when tumors

reach a predetermined endpoint (e.g., >2000 mm³ or when ulceration occurs) or if

significant body weight loss (>20%) is observed.[5][6] Record the date of euthanasia for

survival analysis.

Pharmacodynamic (PD) Analysis (Optional Satellite Group):

At selected time points after the final dose (e.g., 2, 8, and 24 hours), euthanize a separate

cohort of mice from each group.

Excise the tumors and snap-freeze them in liquid nitrogen or fix them in formalin for

subsequent analysis.

Perform Western blotting or immunohistochemistry (IHC) to assess the levels of

phosphorylated Akt (p-Akt) and total Akt to confirm target engagement.[7]

Patient-Derived Xenograft (PDX) Model Protocol
PDX models more closely recapitulate the heterogeneity of human tumors.[8]

Procedure:

Tumor Acquisition: Obtain fresh tumor tissue from patients with B-cell lymphoma under

appropriate ethical guidelines.
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Tumor Processing and Implantation: Mechanically and/or enzymatically dissociate the tumor

tissue into a single-cell suspension or small fragments. Implant the tumor cells/fragments

subcutaneously into highly immunodeficient mice (e.g., NSG).

Tumor Propagation and Expansion: Once tumors are established, they can be serially

passaged into new cohorts of mice for expansion.

Efficacy Study: Once a sufficient number of mice with established tumors are available,

follow the same procedure for randomization, treatment, and efficacy assessment as

described for the CDX model.

Experimental Workflow
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Diagram 2: Workflow for Assessing HMPL-689 Efficacy in Xenograft Models.
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Data Presentation
Quantitative data from the xenograft studies should be summarized in clear and structured

tables for easy comparison between treatment and control groups.

Table 1: Tumor Growth Inhibition

Treatment
Group

N

Mean
Tumor
Volume at
Day 0 (mm³)
± SEM

Mean
Tumor
Volume at
Day 21
(mm³) ±
SEM

Percent
Tumor
Growth
Inhibition
(% TGI)

P-value

Vehicle

Control
10 150.5 ± 10.2

1850.3 ±

150.7
- -

HMPL-689

(10 mg/kg)
10 148.9 ± 9.8 925.1 ± 95.3 50.0% <0.01

HMPL-689

(30 mg/kg)
10 151.2 ± 11.1 462.6 ± 50.1 75.0% <0.001

% TGI = [1 - (Mean Tumor Volume of Treated Group at Day 21 - Mean Tumor Volume of

Treated Group at Day 0) / (Mean Tumor Volume of Control Group at Day 21 - Mean Tumor

Volume of Control Group at Day 0)] x 100

Table 2: Body Weight Changes and Survival
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Treatment
Group

N

Mean Body
Weight
Change from
Day 0 to Day
21 (%) ± SEM

Median
Survival
(Days)

P-value (Log-
rank test)

Vehicle Control 10 +2.5 ± 1.5 28 -

HMPL-689 (10

mg/kg)
10 +1.8 ± 1.2 45 <0.05

HMPL-689 (30

mg/kg)
10 +0.5 ± 1.8 Not Reached <0.01

Table 3: Pharmacodynamic Analysis of p-Akt in Tumors

Treatment
Group

Time Post-
Dose

Mean Relative
p-Akt/Total Akt
Ratio ± SEM

Percent
Inhibition of p-
Akt

P-value

Vehicle Control 2h 1.00 ± 0.12 - -

HMPL-689 (30

mg/kg)
2h 0.25 ± 0.05 75% <0.001

HMPL-689 (30

mg/kg)
8h 0.40 ± 0.08 60% <0.01

HMPL-689 (30

mg/kg)
24h 0.85 ± 0.10 15% >0.05

Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the

preclinical evaluation of HMPL-689 efficacy in xenograft models of B-cell lymphoma.

Adherence to these detailed methodologies will enable the generation of robust and

reproducible data to support the continued clinical development of this promising targeted

therapy. Careful consideration of the choice of xenograft model, dosing regimen, and defined

endpoints is essential for a thorough assessment of the anti-tumor activity of HMPL-689.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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